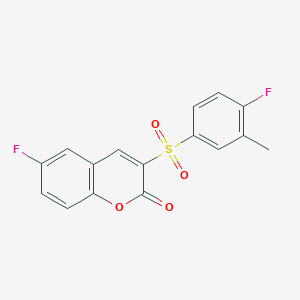![molecular formula C15H15FN2O2S2 B6509539 2-{3-[(4-fluorophenyl)sulfanyl]propanamido}-N-methylthiophene-3-carboxamide CAS No. 896358-56-8](/img/structure/B6509539.png)
2-{3-[(4-fluorophenyl)sulfanyl]propanamido}-N-methylthiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-{3-[(4-fluorophenyl)sulfanyl]propanamido}-N-methylthiophene-3-carboxamide” is a chemical substance with the molecular formula C15H15FN2O4S2 and a molecular weight of 370.41. It is related to the compound “Ethyl (2R)-2-{3-[(4-fluorophenyl)sulfanyl]propanamido}propanoate”, which contains 38 bonds in total, including 20 non-H bonds, 8 multiple bonds, 8 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), 1 secondary amide (aliphatic), and 1 sulfide .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with multiple bonds and functional groups. As mentioned earlier, it shares similarities with “Ethyl (2R)-2-{3-[(4-fluorophenyl)sulfanyl]propanamido}propanoate”, which contains 38 bonds in total .科学的研究の応用
4-FPS has been studied for its potential applications in several scientific fields. It has been found to be an effective inhibitor of several enzymes, including matrix metalloproteinases, cysteine proteases, and cyclooxygenases. It has also been studied as a potential ligand for metal ions, such as iron and copper, and as a possible therapeutic agent for the treatment of various diseases.
作用機序
The mechanism of action of 4-FPS is not yet fully understood, but it is believed to involve the inhibition of enzyme activity and the binding of metal ions. The inhibition of enzyme activity is thought to occur through the formation of a covalent bond between the 4-FPS and the enzyme's active site. The binding of metal ions is thought to occur through the formation of a coordination bond between the 4-FPS and the metal ion.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-FPS are still being studied, but it has been shown to have a number of beneficial effects. In vitro studies have shown that 4-FPS can inhibit the activity of several enzymes, including matrix metalloproteinases, cysteine proteases, and cyclooxygenases. It has also been found to have anti-inflammatory and antioxidant effects, as well as the ability to inhibit the growth of certain cancer cells.
実験室実験の利点と制限
4-FPS has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. It also has a wide range of potential applications, including as an enzyme inhibitor, a metal ion ligand, and a potential therapeutic agent. The main limitation of 4-FPS is that its mechanism of action is not yet fully understood, which limits its use in laboratory experiments.
将来の方向性
There are a number of potential future directions for the study of 4-FPS. One potential direction is to further investigate its mechanism of action, as well as its potential applications as an enzyme inhibitor, a metal ion ligand, and a therapeutic agent. Another potential direction is to further explore its potential as an anti-inflammatory and antioxidant agent. Additionally, further research could be conducted to explore its potential as a pharmaceutical agent for the treatment of various diseases. Finally, further research could be conducted to explore its potential as a diagnostic agent for the detection of various diseases.
合成法
4-FPS can be synthesized from commercially available starting materials using a variety of synthetic methods. The most commonly used method is an oxidative coupling reaction between 4-fluorophenylsulfanylacetic acid and N-methylthiophene-3-carboxamide. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. Other methods for the synthesis of 4-FPS have also been reported, including a Suzuki-Miyaura coupling reaction and a direct condensation reaction.
特性
IUPAC Name |
2-[3-(4-fluorophenyl)sulfanylpropanoylamino]-N-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2S2/c1-17-14(20)12-6-8-22-15(12)18-13(19)7-9-21-11-4-2-10(16)3-5-11/h2-6,8H,7,9H2,1H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQOXSFHXVMGTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)CCSC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B6509459.png)
![2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-methoxyphenyl)butanamide](/img/structure/B6509470.png)
![N-cyclohexyl-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B6509475.png)
![2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]butanamide](/img/structure/B6509481.png)
![2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B6509489.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B6509495.png)
![2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B6509501.png)
![1-[2-(5-{[(4-chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B6509505.png)
![ethyl 2-{2-[(4-fluorophenyl)sulfanyl]acetamido}thiophene-3-carboxylate](/img/structure/B6509509.png)
![N-[(furan-2-yl)methyl]-1-{[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6509516.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B6509531.png)
![6-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B6509562.png)

![2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B6509571.png)